molecular formula C17H12N2O B6120736 3-oxo-2-(6(5H)-phenanthridinylidene)butanenitrile

3-oxo-2-(6(5H)-phenanthridinylidene)butanenitrile

Cat. No. B6120736
M. Wt: 260.29 g/mol
InChI Key: IDGFWBAENCZBKF-PTNGSMBKSA-N
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Description

3-oxo-2-(6(5H)-phenanthridinylidene)butanenitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as Phe-Arg-beta-naphthylamide (PAβN) and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 3-oxo-2-(6(5H)-phenanthridinylidene)butanenitrile involves the inhibition of bacterial efflux pumps. Efflux pumps are proteins that are responsible for pumping out toxic compounds from bacterial cells, including antibiotics. By inhibiting these pumps, 3-oxo-2-(6(5H)-phenanthridinylidene)butanenitrile can increase the intracellular concentration of antibiotics, making them more effective against bacteria.
Biochemical and Physiological Effects:
Studies have shown that 3-oxo-2-(6(5H)-phenanthridinylidene)butanenitrile has no significant biochemical or physiological effects on human cells. However, it has been found to be toxic to some bacterial and cancer cells, making it a potential candidate for the development of novel antibiotics and anticancer agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-oxo-2-(6(5H)-phenanthridinylidene)butanenitrile in lab experiments is its ability to inhibit bacterial efflux pumps, making it a useful tool for studying multidrug resistance in bacteria. However, its toxicity to some bacterial and cancer cells can also be a limitation, as it may affect the results of experiments.

Future Directions

There are several potential future directions for the research on 3-oxo-2-(6(5H)-phenanthridinylidene)butanenitrile. One area of interest is the development of novel antibiotics and anticancer agents based on this compound. Another potential direction is the study of the mechanism of multidrug resistance in bacteria and the development of strategies to overcome this resistance. Additionally, further studies could be conducted to investigate the potential toxicity of this compound to other types of cells and organisms.

Synthesis Methods

The synthesis method of 3-oxo-2-(6(5H)-phenanthridinylidene)butanenitrile involves the reaction of 6(5H)-phenanthridinone with 3-oxobutanenitrile in the presence of a catalytic amount of acetic acid. This reaction leads to the formation of 3-oxo-2-(6(5H)-phenanthridinylidene)butanenitrile as a yellow solid with a melting point of 184-186°C.

Scientific Research Applications

3-oxo-2-(6(5H)-phenanthridinylidene)butanenitrile has been extensively studied for its potential applications in various areas of scientific research. It has been found to be an effective inhibitor of bacterial efflux pumps and has been used to study the mechanism of multidrug resistance in bacteria. This compound has also been used in the development of novel antibiotics and anticancer agents.

properties

IUPAC Name

(E)-3-hydroxy-2-phenanthridin-6-ylbut-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O/c1-11(20)15(10-18)17-14-8-3-2-6-12(14)13-7-4-5-9-16(13)19-17/h2-9,20H,1H3/b15-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGFWBAENCZBKF-PTNGSMBKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C1=NC2=CC=CC=C2C3=CC=CC=C31)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C#N)/C1=NC2=CC=CC=C2C3=CC=CC=C31)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-hydroxy-2-phenanthridin-6-ylbut-2-enenitrile

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